molecular formula C7H21N3Si B1585068 Tris(dimethylamino)methylsilane CAS No. 3768-57-8

Tris(dimethylamino)methylsilane

カタログ番号 B1585068
CAS番号: 3768-57-8
分子量: 175.35 g/mol
InChIキー: AHKKZIUZTWZKDR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tris(dimethylamino)methylsilane is a chemical compound with the molecular formula C7H21N3Si . It is used as an organosilicon source for the deposition of Si oxynitride, carbonitride, nitride, and oxide thin films . It can also be used to form multicomponent silicon-containing thin films .


Synthesis Analysis

Tris(dimethylamino)methylsilane is synthesized in the reaction of N,N,N′,N′-Tetramethylformamidinium chloride (TMF-Cl) or bis(dimethylamino)acetonitrile with lithium dimethylamide or sodium dimethylamide, with yields between 55 and 84% .


Molecular Structure Analysis

The Tris(dimethylamino)methylsilane molecule contains a total of 32 atoms. There are 21 Hydrogen atoms, 7 Carbon atoms, and 3 Nitrogen atoms . The molecular weight is 175.35 g/mol .


Chemical Reactions Analysis

The dissociation of Tris(dimethylamino)methylsilane on hot tungsten and tantalum surfaces has been studied under collision-free conditions . The products from the hot-wire decomposition of Tris(dimethylamino)methylsilane were monitored using a 10.5 eV vacuum ultraviolet laser single-photon ionization in tandem with time-of-flight mass spectrometry .


Physical And Chemical Properties Analysis

Tris(dimethylamino)methylsilane has a boiling point of 55-56°C at 17 mmHg, a density of 0.850 g/mL at 22°C, a flash point of 30°C, and a refractive index of 1.432 at 20°C . The molecular weight is 175.35 g/mol .

科学的研究の応用

1. Area-Selective Atomic Layer Deposition of ZnO on Si/SiO2

  • Application Summary: Tris(dimethylamino)methylsilane (TDMAMS) is used as a resist molecule in the area-selective atomic layer deposition (AS-ALD) of ZnO on silicon wafers (Si/SiO2). This process allows for the selective deposition of ZnO in specific areas, which is useful in the fabrication of microelectronic devices .
  • Methods of Application: TDMAMS is deposited on Si/SiO2 in a home-built, near-atmospheric pressure, flow-through, gas-phase reactor. The deposition of ZnO is then carried out in a commercial ALD system using dimethylzinc (DMZ) as the zinc precursor and H2O as the coreactant .
  • Results: The deposition of TDMAMS drastically reduces the number of silanols that remain at the surface, allowing for the successful deposition of ZnO. The thermal stability of the TDMAMS resist layer, an important parameter for AS-ALD, was also investigated .

2. Production of SiOx Films by Plasma Enhanced Atomic Layer Deposition

  • Application Summary: Tris(dimethylamino)silane (TDMAS) is used as a precursor in the plasma-enhanced atomic layer deposition (PEALD) of SiOx films. These films have several high-value applications, including use in microelectronic devices and as protective films against the corrosion of metallic surfaces .
  • Methods of Application: The deposition of SiOx films using TDMAS is carried out at 150 °C. The effect of the plasma oxidation time and atmosphere composition on the chemical structure, elemental composition, and chemical bonding state of the films is evaluated .
  • Results: The formation of SiOx films from TDMAS is favored in shorter oxidation times and O2 + Ar plasmas. Increasing the plasma oxidation time in pure O2 resulted in a larger proportion of retained C (Si-CH3), whereas N was preserved in the structure (Si-N) .

3. Deposition of Si Oxynitride, Carbonitride, Nitride and Oxide Thin Films

  • Application Summary: Tris(dimethylamino)silane (TDMAS) is used as an organosilicon source for the deposition of Si oxynitride, carbonitride, nitride, and oxide thin films . These films have various applications in microelectronics, optics, and protective coatings .
  • Methods of Application: The depositions can be carried out at low substrate temperatures (<150°C) . The specific deposition process would depend on the type of film being deposited and the desired properties of the film .
  • Results: The use of TDMAS allows for the deposition of these films at lower temperatures, which can be beneficial for certain applications .

4. Formation of Multicomponent Silicon-Containing Thin Films

  • Application Summary: TDMAS is also used to form multicomponent silicon-containing thin films . These films can have a variety of applications, including use in microelectronics and as protective coatings .
  • Methods of Application: As with the deposition of Si oxynitride, carbonitride, nitride, and oxide thin films, the formation of multicomponent silicon-containing thin films can be carried out at low substrate temperatures (<150°C) .
  • Results: The use of TDMAS allows for the formation of these multicomponent films at lower temperatures, which can be beneficial for certain applications .

5. Deposition of Silicon Oxynitride, Carbonitride, Nitride and Oxide Thin Films

  • Application Summary: Tris(dimethylamino)silane (TDMAS) is used as an organosilicon source for the deposition of Si oxynitride, carbonitride, nitride, and oxide thin films . These films have various applications in microelectronics, optics, and protective coatings .
  • Methods of Application: The depositions can be carried out at low substrate temperatures (<150°C) . The specific deposition process would depend on the type of film being deposited and the desired properties of the film .
  • Results: The use of TDMAS allows for the deposition of these films at lower temperatures, which can be beneficial for certain applications .

6. Formation of Multicomponent Silicon-Containing Thin Films

  • Application Summary: TDMAS is also used to form multicomponent silicon-containing thin films . These films can have a variety of applications, including use in microelectronics and as protective coatings .
  • Methods of Application: As with the deposition of Si oxynitride, carbonitride, nitride, and oxide thin films, the formation of multicomponent silicon-containing thin films can be carried out at low substrate temperatures (<150°C) .
  • Results: The use of TDMAS allows for the formation of these multicomponent films at lower temperatures, which can be beneficial for certain applications .

Safety And Hazards

Tris(dimethylamino)methylsilane is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing vapors .

特性

IUPAC Name

N-[bis(dimethylamino)-methylsilyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H21N3Si/c1-8(2)11(7,9(3)4)10(5)6/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKKZIUZTWZKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H21N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063176
Record name Heptamethylsilanetriamine
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Molecular Weight

175.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(dimethylamino)methylsilane

CAS RN

3768-57-8
Record name N,N,N′,N′,N′′,N′′,1-Heptamethylsilanetriamine
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Record name Heptamethylsilanetriamine
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Record name Silanetriamine, N,N,N',N',N'',N'',1-heptamethyl-
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Record name Heptamethylsilanetriamine
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Record name HEPTAMETHYLSILANETRIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
Tris(dimethylamino)methylsilane

Citations

For This Compound
38
Citations
B Moeini, JW Pinder, TG Avval, C Jacobsen… - … of Chromatography A, 2023 - Elsevier
Surface silanols (Si-OH) play a vital role on fused silica surfaces in chromatography. Here, we used an atmospheric-pressure, gas-phase reactor to modify the inner surface of a gas …
Number of citations: 1 www.sciencedirect.com
B Moeini, TG Avval, HH Brongersma, S Průša, P Bábík… - Materials, 2023 - mdpi.com
Delayed atomic layer deposition (ALD) of ZnO, ie, area selective (AS)-ALD, was successfully achieved on silicon wafers (Si\SiO 2 ) terminated with tris(dimethylamino)methylsilane (…
Number of citations: 10 www.mdpi.com
B Moeini, T Avval, H Brongersma, S Průša, P Bábík… - 2023 - preprints.org
Delayed atomic layer deposition (ALD) of ZnO, ie, area selective (AS)-ALD, was successfully achieved on silicon wafers (Si/SiO2) terminated with tris (dimethylamino) methylsilane (…
Number of citations: 0 www.preprints.org
AM Wrobel, I Blaszczyk‐Lezak… - Plasma Processes …, 2011 - Wiley Online Library
Amorphous silicon carbonitride films were produced by remote hydrogen plasma CVD (RP‐CVD) from Tris(dimethylamino)silane precursor. The effect of substrate temperature (T S ) on …
Number of citations: 28 onlinelibrary.wiley.com
E Babich, J Paraszczak, J Gelorme, R McGouey… - Microelectronic …, 1991 - Elsevier
… Trifunctional compounds (tris/dimethylamino/methylsilane) do not silylate resist films due to the formation of a crosslinked diffusion barrier on the surface. Difunctional silylating agents …
Number of citations: 8 www.sciencedirect.com
S Shang, DV Khasnis, JM Burton, CJ Santini… - …, 1994 - ACS Publications
The reaction ofp-tert-butylcalix [4] arene with either tris (dimethylamino) methylsilane or trichlorom-ethylsilane yields 3, a novel silyl triether derivative with a pendent phenolic group, …
Number of citations: 43 pubs.acs.org
RH Cragg, CK Ma - Heteroatom Chemistry, 1991 - Wiley Online Library
Tris(dimethylamino)methylsilane reacts with N,N′‐dialkyldiamines to give the corresponding substituted 1,3,2‐diazasilacycloalkanes. In contrast, the reaction with an N‐alkyldiamine …
Number of citations: 2 onlinelibrary.wiley.com
JR Van Wazer, K Moedritzer - Journal of Inorganic and Nuclear Chemistry, 1964 - Elsevier
H nuclear-magnetic-resonance was used to investigate exchange of chlorine atoms with methoxyl and dimethylamino groups in the following systems: (1) CH 3 Si(OCH 3 ) 3 vs. CH 3 …
Number of citations: 46 www.sciencedirect.com
DV Khasnis, JM Burton, JD McNeil, CJ Santini… - Inorganic …, 1994 - ACS Publications
The conversion of the hexacoordinate zwitterionic phosphorus compound (p-ZerZ-butylcalix [4] arene) P (H) NHMe2 (la) to the tricoordinate hydroxyphosphite (OH)(p-zerz-butylcalix [4] …
Number of citations: 44 pubs.acs.org
R Di Mundo, F Palumbo, F Fracassi… - Plasma Processes …, 2008 - Wiley Online Library
Silicon nitride‐like films can be deposited by inductively coupled discharges fed with dimethylaminosilanes without addition of reactive gases. At high input power fairly inorganic films …
Number of citations: 10 onlinelibrary.wiley.com

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